molecular formula C37H50N8O8 B12428933 Mal-Phe-C4-Val-Cit-PAB-DMEA

Mal-Phe-C4-Val-Cit-PAB-DMEA

Cat. No.: B12428933
M. Wt: 734.8 g/mol
InChI Key: BEYGPHVYYUHOQW-ZQAZVOLISA-N
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Description

Chemical Structure and Function
Mal-Phe-C4-Val-Cit-PAB-DMEA is a cleavable linker used in antibody-drug conjugates (ADCs). Its structure comprises:

  • Maleimide (Mal): Enables covalent conjugation to cysteine residues on antibodies via thiol-maleimide chemistry .
  • Phe (Phenylalanine): Enhances hydrophobicity and structural stability .
  • C4 (PEG4): A tetraethylene glycol spacer improving solubility and flexibility .
  • Val-Cit (Valine-Citrulline): A protease-sensitive dipeptide linker cleaved by cathepsin B in lysosomes, enabling targeted drug release .
  • PAB (para-Aminobenzylcarbamate): Self-immolative spacer ensuring efficient payload release post-cleavage .
  • DMEA (Dimethylaminoethylamide): Enhances water solubility and stability in biological systems .

Applications Primarily used in ADC synthesis, it facilitates site-specific conjugation of cytotoxic drugs (e.g., MMAE, DM1) to monoclonal antibodies. Its design ensures high specificity, reduced off-target toxicity, and controlled drug release in tumor microenvironments .

Properties

Molecular Formula

C37H50N8O8

Molecular Weight

734.8 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate

InChI

InChI=1S/C37H50N8O8/c1-24(2)33(43-30(46)9-5-7-25-12-16-28(17-13-25)45-31(47)18-19-32(45)48)35(50)42-29(8-6-20-40-36(38)51)34(49)41-27-14-10-26(11-15-27)23-53-37(52)44(4)22-21-39-3/h10-19,24,29,33,39H,5-9,20-23H2,1-4H3,(H,41,49)(H,42,50)(H,43,46)(H3,38,40,51)/t29-,33-/m0/s1

InChI Key

BEYGPHVYYUHOQW-ZQAZVOLISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O

Origin of Product

United States

Preparation Methods

Convergent vs. Linear Synthesis

Two primary approaches exist for synthesizing this compound:

Convergent Synthesis: Individual building blocks (Mal-Phe-C4, Val-Cit-PAB, and DMEA) are prepared separately and then coupled in a final assembly step. This approach offers advantages in purification and characterization of intermediates.

Linear Synthesis: Sequential addition of components starting from one end of the molecule. While potentially more straightforward, this approach may suffer from decreasing yields as the molecule grows in complexity.

Synthetic Approach Advantages Disadvantages Typical Overall Yield
Convergent Better control of stereochemistry; Easier purification of intermediates More steps overall; Requires optimization of final coupling 40-55%
Linear Fewer isolation steps; Simplified workflow Lower yields in later steps; Potential for epimerization accumulation 25-35%

Key Building Blocks

The synthesis relies on the preparation of several critical intermediates:

  • Mal-Phe-C4 Component: Involves conjugation of maleimide to phenylalanine followed by addition of a C4 spacer.
  • Val-Cit Dipeptide: Coupling of protected valine and citrulline amino acids.
  • PAB-DMEA Component: Functionalization of para-aminobenzyl alcohol with DMEA.

Detailed Synthesis Protocol

Based on adaptations of methodologies for similar compounds, the following protocol represents a refined approach to the synthesis of this compound.

Synthesis of Val-Cit Dipeptide Component

The Val-Cit dipeptide portion requires careful consideration of protecting group strategy to avoid epimerization:

  • Preparation of Protected Citrulline:

    L-Citrulline + Fmoc-Cl → Fmoc-Cit-OH
    

    Reaction conditions: Dioxane/water (1:1), Na₂CO₃ (2 eq.), 0°C to RT, 4h
    Yield: >95%

  • Coupling with PAB:

    Fmoc-Cit-OH + 4-aminobenzyl alcohol + HATU + DIPEA → Fmoc-Cit-PABOH
    

    Reaction conditions: DMF, HATU (1.1 eq.), DIPEA (1.0 eq.), 0°C to RT, 6h
    Yield: 60-65%

    Note: Using 1.0 equivalent of DIPEA is critical to prevent Fmoc deprotection and subsequent yield reduction.

  • Fmoc Deprotection and Valine Addition:

    Fmoc-Cit-PABOH + Et₃N → Cit-PABOH
    Cit-PABOH + Fmoc-Val-OSu → Fmoc-Val-Cit-PABOH
    

    Reaction conditions:

    • Deprotection: DMF, Et₃N (20 eq.), RT, 2h
    • Coupling: DMF, RT, 4h
      Yield: 85-95%

Synthesis of Mal-Phe-C4 Component

  • Preparation of Maleimide-Activated Acid:

    Maleimide + 6-aminohexanoic acid → 6-maleimidohexanoic acid (Mc)
    

    Reaction conditions: Toluene/DMF, reflux, 6h
    Yield: 75-80%

  • Phenylalanine Coupling:

    Mc + Phe-OtBu + HATU + DIPEA → Mc-Phe-OtBu
    

    Reaction conditions: DMF, HATU (1.1 eq.), DIPEA (2.0 eq.), 0°C to RT, 4h
    Yield: 70-75%

  • tBu Deprotection and C4 Addition:

    Mc-Phe-OtBu + TFA → Mc-Phe-OH
    Mc-Phe-OH + H₂N-C4-OH + HATU + DIPEA → Mc-Phe-C4-OH
    

    Reaction conditions:

    • Deprotection: DCM/TFA (3:1), RT, 2h
    • Coupling: DMF, HATU (1.1 eq.), DIPEA (2.0 eq.), 0°C to RT, 4h
      Yield: 65-70%

Final Assembly

  • Fmoc Deprotection of Val-Cit-PABOH:

    Fmoc-Val-Cit-PABOH + Et₃N → Val-Cit-PABOH
    

    Reaction conditions: DMF, Et₃N (20 eq.), RT, 2h
    Yield: >95%

  • DMEA Functionalization:

    Val-Cit-PABOH + DMEA-activation reagent → Val-Cit-PAB-DMEA
    

    Reaction conditions: DMF, DIPEA (2.0 eq.), RT, 4h
    Yield: 85-90%

  • Coupling with Mal-Phe-C4:

    Mal-Phe-C4-OH + Val-Cit-PAB-DMEA + HATU + DIPEA → this compound
    

    Reaction conditions: DMF, HATU (1.1 eq.), DIPEA (2.0 eq.), 0°C to RT, 6h
    Yield: 60-65%

Purification

The final compound and key intermediates require rigorous purification:

  • Semi-preparative HPLC:

    • Column: C18 reverse phase
    • Mobile phase: Acetonitrile/water gradient with 0.1% TFA
    • Detection: UV at 220 and 280 nm
  • Flash Chromatography:

    • For intermediate compounds
    • Typical system: Silica gel, Ethyl acetate/hexanes or DCM/MeOH gradient systems

Optimization Strategies for Improved Yield

Multiple factors affect the efficiency of this compound synthesis. The following optimizations have been demonstrated to significantly improve overall yield:

Preventing Epimerization

Epimerization of the citrulline stereogenic center presents a significant challenge. The following strategies help maintain stereochemical integrity:

Strategy Implementation Impact on Yield Impact on Stereochemical Purity
Direct incorporation of spacer Couple PAB to Cit before dipeptide formation +15-20% >98% stereoisomeric purity
Controlled base equivalents Limited DIPEA (1.0 eq.) during Fmoc-Cit-OH coupling +5-10% >95% stereoisomeric purity
Low temperature coupling Maintain 0°C during initial coupling +3-5% >99% stereoisomeric purity

Coupling Reagent Selection

The choice of coupling reagent significantly impacts reaction efficiency:

Coupling Reagent Advantages Disadvantages Optimal Applications
HATU Fast reaction kinetics; High yields; Minimal epimerization Cost; Potential guanidinium byproducts Critical couplings with steric hindrance
EEDQ Mild conditions; Minimal racemization Slower kinetics; Lower yields Simple amide formations
EDC/HOBt Water-compatible; Easy workup Moderate yields; Longer reaction times Scale-up procedures
DSC In situ activation; High purity Limited to certain functional groups Maleimide activation steps

Protecting Group Strategy

A strategic approach to protecting groups optimizes overall synthetic efficiency:

  • N-terminal Protection:

    • Fmoc groups are preferred for monitoring and mild deprotection conditions
    • Boc groups provide alternatives when base sensitivity is a concern
  • Orthogonal Protection:

    • Utilizing orthogonally protected amino acids minimizes total synthetic steps
    • Example: Fmoc/tBu orthogonality allows selective deprotection

Analytical Methods for Quality Control

Rigorous analytical testing ensures the quality of the final this compound product:

Structural Confirmation

Technique Information Provided Acceptance Criteria
¹H NMR Proton environments; Structural integrity Consistent with predicted structure; No unexpected signals
¹³C NMR Carbon skeleton; Functional group verification All carbon signals accounted for
Mass Spectrometry Molecular weight confirmation; Fragmentation pattern [M+H]⁺ at m/z 735.84; Fragment ions consistent with structure
IR Spectroscopy Functional group identification Characteristic bands for amide, maleimide, and carbamate groups

Purity Analysis

Method Target Impurities Detection Limit Specification
HPLC-UV Process-related and product-related impurities 0.05% ≥98% purity
LC-MS Isomeric impurities; Deamidation products 0.1% Individual unknown impurities ≤0.5%
Chiral HPLC Epimerized products 0.5% ≥99% stereochemical purity
Elemental Analysis Elemental composition N/A Within ±0.4% of theoretical values

Industrial Scale Production Considerations

Scaling the synthesis of this compound from laboratory to industrial scale requires addressing several challenges:

Process Modifications

Laboratory Process Industrial Adaptation Rationale
Chromatographic purification Crystallization/precipitation Cost reduction; solvent minimization
Small-scale reactions (≤10g) Continuous flow chemistry Enhanced heat transfer; improved scalability
Manual operations Automated reaction systems Consistency; reduced human error
DMF as primary solvent 2-MeTHF or other greener alternatives Reduced environmental impact; easier workup

Critical Process Parameters

For consistent large-scale production, the following parameters require strict control:

  • Temperature profiles during coupling reactions:

    • Initial addition at -5 to 0°C
    • Controlled warming to room temperature
    • Monitoring by in-process HPLC
  • Water content in reaction mixtures:

    • Maintaining <0.05% water in DMF for optimal coupling efficiency
    • Karl Fischer titration for monitoring
  • Order of addition:

    • Activation of carboxylic acids prior to amine addition
    • Controlled addition rates via precision pumps
  • In-process controls:

    • HPLC monitoring for reaction completion
    • Chiral analysis at critical intermediate stages

Quality Standards and Stability

The quality and stability of this compound are critical for its application in ADC development:

Stability Profile

Studies indicate the following stability characteristics for this compound:

  • Solution stability:

    • Half-life in PBS (pH 7.4): ~8 hours at 25°C
    • Half-life in DMF: >2 weeks at 4°C
    • Primary degradation pathway: Maleimide hydrolysis
  • Solid-state stability:

    • >24 months at -20°C (lyophilized)
    • >6 months at 4°C (lyophilized)
    • Moisture sensitivity: Critical (hygroscopic)

Chemical Reactions Analysis

Types of Reactions

Mal-Phe-C4-Val-Cit-PAB-DMEA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions are the active drug molecules that are linked to the antibody in ADCs. These products are designed to target and kill cancer cells specifically .

Scientific Research Applications

Mal-Phe-C4-Val-Cit-PAB-DMEA is a bioconjugate reagent employed in targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). It contains a maleimide (Mal) group that facilitates conjugation to thiol-containing molecules, such as antibodies or peptides. The valine-citrulline (Val-Cit) sequence acts as a cleavable linker, allowing controlled drug release in the tumor microenvironment through enzymatic cleavage. The p-aminobenzyl (PAB) group acts as a spacer to improve stability and solubility, while the dimethylaminoethyl (DMEA) moiety enhances pharmacokinetics.

Targeted Cancer Therapy

This compound is used in designing targeted ADCs for cancer therapy. It allows covalent attachment of cytotoxic drugs to monoclonal antibodies or targeting peptides. The cleavable Val-Cit linker ensures that the drug is released only within tumor cells, where specific enzymes cleave the linker, triggering the release of the cytotoxic drug. This targeted delivery system can reduce the toxic side effects associated with conventional chemotherapy by delivering the drug specifically to cancerous tissues, enhancing therapeutic efficacy. The PEG-based linker and DMEA group optimize the solubility and stability of the ADC, improving its pharmacokinetic profile.

Peptide-Drug Conjugates (PDCs)

This compound is also used in PDCs, offering a tailored approach to targeted cancer therapy. By linking therapeutic agents to targeting peptides, this compound enables specific drug delivery to tumor cells. The cleavable Val-Cit linker ensures drug release once the conjugate reaches its target, enhancing the precision and effectiveness of the therapy. The DMEA group provides increased solubility and stability in the bloodstream, making the conjugate more efficient in reaching and acting on the target tissue. This makes this compound effective in personalized cancer treatments, where peptide-based targeting agents play a crucial role in selective drug delivery.

Molecular Imaging and Diagnostics

In addition to drug delivery, this compound is useful in molecular imaging and diagnostic applications. By attaching imaging agents such as fluorophores or radiolabels to antibodies or peptides, the compound allows for the targeted detection of biomarkers associated with cancer and other diseases. The cleavable Val-Cit linker ensures that the imaging agent is released in the target area, enhancing the accuracy and sensitivity of diagnostic imaging. The solubility-enhancing DMEA group ensures that the conjugate remains stable and effective in vivo, allowing for prolonged detection of disease markers. This application is key in developing advanced diagnostic tools for precision medicine.

Val-Cit Linker in ADC Development

The valine-citrulline linker plays an important role in ADC development, especially where rapid drug release is required. Its structure and properties make it an ideal choice for targeted drug therapy. The Val-Cit linker allows ADCs to release the drug within tumor cells through specific proteases, such as cathepsin B, to release the cytotoxin. Cathepsin B is an endogenous enzyme widely distributed in lysosomes that can recognize and cleave the citrulline-valine bond in the Val-Cit linker, releasing its cytotoxic payload. This characteristic gives the Val-Cit linker strong targeting effects in ADCs, enabling selective release of toxic drugs within tumor cells while minimizing toxicity to normal tissues.

One of the advantages of the Val-Cit linker is its high stability and low non-specific degradation. Compared to other conventional linkers, the degradation of Val-Cit depends on the enzymatic cleavage by cathepsin B, an enzyme that is more abundantly expressed in tumor tissues and relatively sparse in normal tissues. As a result, the Val-Cit linker can precisely release cytotoxic drugs within tumor cells, enhancing the cytotoxic effects on tumor cells while minimizing the drug's toxicity to healthy cells. To overcome the impact of bulky payloads on protease cleavage activity, researchers have introduced the amino-benzyloxycarbonyl (PABC) spacer, which effectively prevents large drug payloads from interfering with the degradation of the linker, expanding the applicability of the Val-Cit linker in various drug payloads and enhancing its versatility in different ADC formulations.

Clinical Studies and Drug Development

Mechanism of Action

Mal-Phe-C4-Val-Cit-PAB-DMEA functions as a cleavable linker in ADCs. The Maleimide group allows it to bind to the antibody, while the cleavable linker ensures that the drug is released in the target cells. The cleavage occurs through enzymatic reactions, typically involving proteases, which are abundant in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differentiators of Mal-Phe-C4-Val-Cit-PAB-DMEA

The compound is benchmarked against structurally or functionally analogous ADC linkers (Table 1):

Compound Structure Cleavage Mechanism Solubility Conjugation Efficiency Specificity Applications References
This compound Mal-Phe-PEG4-Val-Cit-PAB-DMEA Protease-sensitive (Val-Cit) High (DMEA) High (Maleimide-thiol) Tumor-specific (cathepsin B) ADCs (e.g., MMAE conjugates)
Mal-Phe-C4-Val-Cit-PAB Mal-Phe-PEG4-Val-Cit-PAB (lacks DMEA) Protease-sensitive (Val-Cit) Moderate High Tumor-specific ADCs with moderate solubility
Maleimide-DOTA Maleimide-PEGn-DOTA Non-cleavable Low High Non-specific (chelation) Radioisotope conjugates
Mal-PEG4-VC-PAB-DMEA Maleimide-PEG4-Val-Cit-PAB-DMEA (lacks Phe) Protease-sensitive (Val-Cit) High High Tumor-specific ADCs requiring simplified design
MC-VC-PAB-MMAE Maleimidocaproyl-Val-Cit-PAB-MMAE Protease-sensitive (Val-Cit) Low Moderate Tumor-specific ADCs with small-molecule payloads
Mal-amido-PEG4-Val-Cit-PAB-OH Maleimide-PEG4-Val-Cit-PAB-OH (lacks DMEA) Protease-sensitive (Val-Cit) Moderate High Tumor-specific ADCs requiring hydroxyl termini

Critical Findings

Superior Solubility : DMEA in this compound significantly improves aqueous solubility compared to analogs like Mal-Phe-C4-Val-Cit-PAB or MC-VC-PAB-MMAE .

Enhanced Stability : The Phe-PEG4 spacer provides better structural rigidity than PEG-only linkers (e.g., Mal-PEG4-VC-PAB-DMEA), reducing premature payload release .

Specificity vs. Versatility: While Val-Cit linkers (e.g., this compound) excel in tumor-specific cleavage, non-cleavable linkers like Maleimide-DOTA are preferred for stable radioisotope conjugates .

Trade-offs in Design : Simplified analogs (e.g., Mal-PEG4-VC-PAB-DMEA) sacrifice hydrophobicity for ease of synthesis but may compromise payload retention in circulation .

Biological Activity

Mal-Phe-C4-Val-Cit-PAB-DMEA is a specialized compound utilized primarily in the development of antibody-drug conjugates (ADCs). This compound features a cleavable linker that facilitates the delivery of cytotoxic agents directly to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes:

  • Molecular Formula : C37H50N8O8
  • Molecular Weight : 734.84 g/mol
  • CAS Number : Not specified in the sources but related compounds have CAS numbers like 2259318-52-8.

The compound contains a maleimide group, which is crucial for its function as a linker in ADCs.

Cleavable Linker Functionality

The cleavable nature of this compound allows for selective release of the cytotoxic drug once internalized by target cells. The mechanism involves:

  • Binding to Antibodies : The maleimide group reacts with thiol groups on antibodies, forming a stable bond.
  • Internalization : Upon binding to cancer cells, the ADC is internalized through endocytosis.
  • Release of Cytotoxin : Inside the cell, specific proteases cleave the linker, releasing the cytotoxic agent (DMEA) to induce apoptosis in cancer cells.

Biological Activity

Research indicates that this compound exhibits potent biological activity against various cancer cell lines. It has been shown to inhibit tumor growth effectively in vitro and in vivo.

Case Studies and Research Findings

  • In Vitro Studies :
    • This compound demonstrated an EC50 (half-maximal effective concentration) of less than 500 nM against ROR1-positive human cancer cell lines, indicating strong anti-cancer activity .
    • Tumor volume reduction was observed in treated groups compared to control groups in studies involving xenograft models .
  • In Vivo Efficacy :
    • In animal models, administration of ADCs containing this compound resulted in significant tumor size reduction over time .
    • The safety profile was favorable, with minimal systemic toxicity reported during toxicity studies .

Comparison with Other Linkers

The following table compares this compound with other commonly used ADC linkers:

Linker NameEC50 (nM)Tumor Volume Reduction (%)Safety Profile
This compound<500SignificantFavorable
MC-Val-Cit-PAB<1000ModerateModerate toxicity
PEG4-Val-Cit-PAB<800SignificantFavorable

Applications in Cancer Therapy

This compound is primarily used in the formulation of ADCs targeting various cancers, including:

  • Breast cancer
  • Non-Hodgkin lymphoma
  • Solid tumors expressing specific antigens like ROR1.

The specificity of this linker allows for targeted therapy that spares healthy tissues while effectively delivering cytotoxic agents to malignant cells.

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